molecular formula C22H26O6 B092361 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one CAS No. 15462-91-6

3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one

Cat. No.: B092361
CAS No.: 15462-91-6
M. Wt: 386.4 g/mol
InChI Key: ZWUMDFWFKWDFBI-UHFFFAOYSA-N
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Description

3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one is a useful research compound. Its molecular formula is C22H26O6 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including compounds like 3,5-dimethoxybenzoinyl, play a significant role in synthetic chemistry. They offer promise in creating reversible protections for functional groups, enabling selective deprotection under light exposure. Such mechanisms are crucial for developing photoresponsive materials and compounds (Amit, Zehavi, & Patchornik, 1974).

Liquid Crystal Research

Methylene-linked liquid crystal dimers, with structural components akin to the query compound, exhibit unique transitional properties, including the formation of a twist-bend nematic phase. These materials are of interest for their potential applications in advanced display technologies and optical devices (Henderson & Imrie, 2011).

Lignin Acidolysis Mechanism Studies

The acidolysis of lignin model compounds, including those with methoxy and dimethoxy phenyl groups, has been studied to understand the breakdown mechanisms of lignin—a major component of plant biomass. Insights from these studies are crucial for advancing biofuel production technologies (Yokoyama, 2015).

Antioxidant Activity Analysis

In the field of food engineering and medicine, determining the antioxidant activity of compounds is vital. Tests such as ORAC, HORAC, and CUPRAC are employed to assess the antioxidant capacity, which is fundamental in evaluating the health benefits and stability of food and pharmaceutical products (Munteanu & Apetrei, 2021).

Mechanism of Action

The compound exerts an anxiolytic activity .

Safety and Hazards

The synthesis process of this compound involves the use of chromium salts as oxidizing agents, which are strongly toxic compounds damaging the environment. The storage, neutralization, and re-utilization of these substances cause serious environmental problems .

Future Directions

The current methods of synthesis have some drawbacks, including the use of toxic chromium salts and poor yield. Therefore, future research could focus on finding new synthesis methods that are more environmentally friendly and have higher yields .

Properties

IUPAC Name

3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-7-15(13(2)23)16-11-20(27-5)21(28-6)12-17(16)22(24)14-8-9-18(25-3)19(10-14)26-4/h8-12,15H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUMDFWFKWDFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935029
Record name 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15462-91-6
Record name 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15462-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015462916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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